Meloxicam-d3
Meloxicam-d3
Meloxicam-d3 is intended for use as an internal standard for the quantification of meloxicam by GC- or LC-MS. Meloxicam is a selective inhibitor of COX-2 (IC50s = 11.8 and 143 μM for COX-2 and COX-1, respectively, in an enzyme activity assay) and a non-steroidal anti-inflammatory drug (NSAID). Meloxicam (0.03%) reduces croton oil-induced increases in TNF-α and IL-1β mRNA levels and increases IL-10 mRNA levels in cornea in a rabbit model of acute ocular inflammation. It inhibits pleural plasma exudation in a carrageenan-induced rat model of pleurisy when administered at a dose of 3 mg/kg. In a canine model of unilateral osteoarthritis of the right stifle joint, meloxicam reduces prostaglandin E2 (PGE2) levels in plasma and right stifle joint synovial fluid when administered at a dose of 0.2 mg/kg. Formulations containing meloxicam have been used in the treatment of osteoarthritis and rheumatoid arthritis.
Brand Name:
Vulcanchem
CAS No.:
942047-63-4
VCID:
VC0018557
InChI:
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3
SMILES:
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Molecular Formula:
C14H13N3O4S2
Molecular Weight:
354.4 g/mol
Meloxicam-d3
CAS No.: 942047-63-4
Cat. No.: VC0018557
Molecular Formula: C14H13N3O4S2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Meloxicam-d3 is intended for use as an internal standard for the quantification of meloxicam by GC- or LC-MS. Meloxicam is a selective inhibitor of COX-2 (IC50s = 11.8 and 143 μM for COX-2 and COX-1, respectively, in an enzyme activity assay) and a non-steroidal anti-inflammatory drug (NSAID). Meloxicam (0.03%) reduces croton oil-induced increases in TNF-α and IL-1β mRNA levels and increases IL-10 mRNA levels in cornea in a rabbit model of acute ocular inflammation. It inhibits pleural plasma exudation in a carrageenan-induced rat model of pleurisy when administered at a dose of 3 mg/kg. In a canine model of unilateral osteoarthritis of the right stifle joint, meloxicam reduces prostaglandin E2 (PGE2) levels in plasma and right stifle joint synovial fluid when administered at a dose of 0.2 mg/kg. Formulations containing meloxicam have been used in the treatment of osteoarthritis and rheumatoid arthritis. |
|---|---|
| CAS No. | 942047-63-4 |
| Molecular Formula | C14H13N3O4S2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 |
| Standard InChI Key | ZRVUJXDFFKFLMG-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C |
| SMILES | CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
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